(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide
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Overview
Description
(E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to an aromatic ring system, which includes a chloro and methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the following steps:
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Formation of the Hydrazide Intermediate
Starting Materials: 4-chloro-2-methylphenol, acetic anhydride, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out by first acetylating 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.
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Condensation Reaction
Starting Materials: 2-(4-chloro-2-methylphenoxy)acetohydrazide and 4-methylbenzaldehyde.
Reaction Conditions: The hydrazide intermediate undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product, (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the imine bond (C=N) in the compound, converting it to an amine (C-N) group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the hydrazide and aromatic moieties. Research is ongoing to explore its efficacy and mechanism of action in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The hydrazide group is known to interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetohydrazide: Lacks the methyl and benzylidene groups, making it less complex.
N’-(4-methylbenzylidene)acetohydrazide: Lacks the chloro and methyl substitutions on the aromatic ring.
Uniqueness
(E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and methyl groups on the aromatic ring, along with the benzylidene hydrazide moiety, distinguishes it from simpler analogs.
This compound’s distinct structure and reactivity make it a valuable subject for further research and application in various scientific fields.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-3-5-14(6-4-12)10-19-20-17(21)11-22-16-8-7-15(18)9-13(16)2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMSAKJJHQKJBV-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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